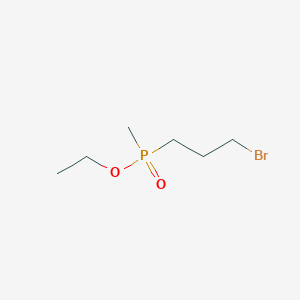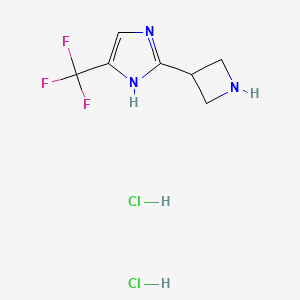
Ethyl (3-bromopropyl)methylphosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-bromopropyl)methylphosphinate is an organophosphorus compound with the molecular formula C6H14BrO2P. This compound is characterized by the presence of a bromine atom attached to a three-carbon propyl chain, which is further connected to a methylphosphinate group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (3-bromopropyl)methylphosphinate typically involves the reaction of ethyl methylphosphinate with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), for several hours to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process. Additionally, purification techniques, such as distillation or chromatography, are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: Ethyl (3-bromopropyl)methylphosphinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphinate group to phosphine or other reduced forms
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and amines.
Oxidation: Products include phosphine oxides and other oxidized derivatives.
Reduction: Products include phosphines and reduced phosphinates.
科学的研究の応用
Ethyl (3-bromopropyl)methylphosphinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphine ligands and other organophosphorus compounds.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including enzyme inhibitors and potential therapeutic agents.
Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the design of novel pharmaceuticals.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals
作用機序
The mechanism of action of ethyl (3-bromopropyl)methylphosphinate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The phosphinate group can undergo oxidation or reduction, altering the compound’s reactivity and interaction with other molecules. These reactions can modulate the activity of enzymes or other biological targets, making the compound useful in biochemical research and drug development .
類似化合物との比較
- Ethyl (3-chloropropyl)methylphosphinate
- Ethyl (3-iodopropyl)methylphosphinate
- Methyl (3-bromopropyl)methylphosphinate
Comparison: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the ethyl group provides different steric and electronic properties compared to the methyl analog, influencing the compound’s overall reactivity and applications .
特性
CAS番号 |
129365-30-6 |
|---|---|
分子式 |
C6H14BrO2P |
分子量 |
229.05 g/mol |
IUPAC名 |
1-bromo-3-[ethoxy(methyl)phosphoryl]propane |
InChI |
InChI=1S/C6H14BrO2P/c1-3-9-10(2,8)6-4-5-7/h3-6H2,1-2H3 |
InChIキー |
MPGOHMCQUMHESZ-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13463812.png)
![[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13463816.png)


![tert-butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate](/img/structure/B13463835.png)


![(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13463846.png)




![2'-(Di-tert-butylphosphanyl)-3',6'-dimethoxy-2,6-bis(propan-2-yl)-[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13463880.png)
